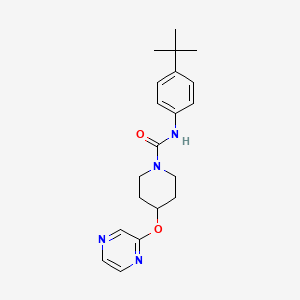
N-(4-(tert-butyl)phenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(4-(tert-butyl)phenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide is a nitrogenous organic molecule that is likely to possess a complex structure involving a piperidine ring, a pyrazine moiety, and a tert-butyl group attached to a phenyl ring. Although the specific compound is not directly studied in the provided papers, similar compounds with tert-butyl, piperazine, and pyrazine structures have been synthesized and analyzed, which can give insights into the properties and behavior of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, often starting with amines or other nitrogen-containing precursors. For instance, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using amination of 4-iodo-2-methyl-6-nitroaniline, employing CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . This suggests that similar conditions could be used for the synthesis of N-(4-(tert-butyl)phenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide, with appropriate modifications to the starting materials and reaction conditions to introduce the pyrazin-2-yloxy moiety.
Molecular Structure Analysis
The molecular structure of compounds with tert-butyl, piperazine, and pyrazine components has been studied using spectroscopic methods and density functional theory (DFT) calculations. For example, the optimized molecular structure and vibrational frequencies of a related compound, 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide, were investigated using Gaussian09 software, and the potential energy distribution was analyzed using the GAR2PED program . The molecular structure of N-(4-(tert-butyl)phenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide would likely be characterized by similar methods to determine its geometry and electronic properties.
Chemical Reactions Analysis
The reactivity of such compounds can be inferred from their electronic structure. The HOMO and LUMO analysis of related compounds indicates charge transfer within the molecule, which is crucial for understanding its reactivity . The presence of electron-donating and electron-withdrawing groups in the molecule can significantly affect its reactivity in chemical reactions, such as nucleophilic substitutions or electrophilic additions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing tert-butyl, piperazine, and pyrazine groups can be deduced from their molecular structure and electronic properties. For instance, the first hyperpolarizability of a related compound suggests nonlinearity, which is associated with extended π-electron delocalization over the pyrazine ring and carboxamide moiety . The crystal structure of another related compound, tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, reveals that hydrogen bonding can play a significant role in the solid-state packing of these molecules . These properties are essential for understanding the compound's behavior in different phases and its potential applications in materials science or pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Anti-mycobacterial Activity
N-Phenylpyrazine-2-carboxamides, which include compounds similar to N-(4-(tert-butyl)phenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide, have shown significant anti-mycobacterial activity. For example, derivatives like 6-chloro-N-(3-chloro-4-methylphenyl)pyrazine-2-carboxamide exhibited whole cell anti-mycobacterial activity in vitro against Mycobacterium tuberculosis (Zítko et al., 2015).
Role in Synthesis of Biologically Active Compounds
This compound serves as an intermediate in the synthesis of various biologically active compounds. One such example is its role in the synthesis of crizotinib, a medication used in cancer treatment (Kong et al., 2016).
Chemical Modification and Analgesic Activity
A related compound, N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, is studied for its analgesic activity, indicating the potential of similar compounds in pain management (Nie et al., 2020).
Spectroscopic and Structural Analysis
Studies involving similar compounds have focused on spectroscopic analysis like FT-IR and FT-Raman, and structural investigations through X-ray crystallography. These studies help in understanding the molecular structure and properties which are crucial in drug development (Bhagyasree et al., 2015).
Synthesis and Characterization
The synthesis and characterization of related compounds, including details on their molecular structure and biological evaluation, have been a significant area of study. This includes exploration of various synthetic routes and their efficacy (Lv et al., 2013).
Electrophilic Reactivity
Compounds within this family have been analyzed for their reactivity, specifically their ability to undergo electrophilic reactions which is vital for drug design and synthesis (Ragnarsson et al., 2001).
Eigenschaften
IUPAC Name |
N-(4-tert-butylphenyl)-4-pyrazin-2-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-20(2,3)15-4-6-16(7-5-15)23-19(25)24-12-8-17(9-13-24)26-18-14-21-10-11-22-18/h4-7,10-11,14,17H,8-9,12-13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAIZSLHFRJOCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(tert-butyl)phenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

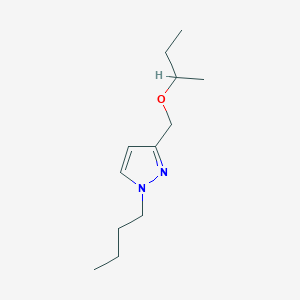
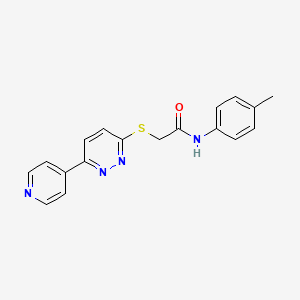

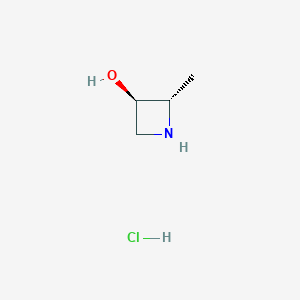
![N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B3009175.png)
![6-tert-butyl-2-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3009176.png)
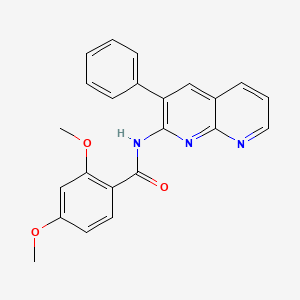
![7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3009178.png)

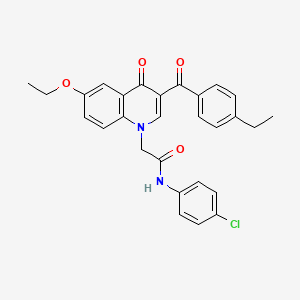
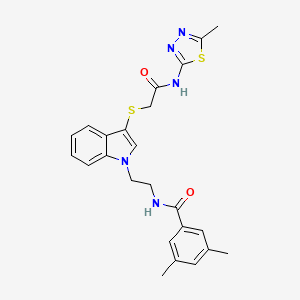
![7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B3009183.png)

